4-acetylphenyl diphenylcarbamate
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Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
- Role of 4-Acetylphenyl Diphenylcarbamate : Cellulose derivatives, including 4-acetylphenyl diphenylcarbamate, have been synthesized and used as CSPs. These CSPs exhibit powerful chiral recognition abilities, especially for enantiomeric separation of chiral compounds such as pesticides and pharmaceuticals .
Chiral Stationary Phases in High Performance Liquid Chromatography (HPLC)
Green Chemistry: Urea Polymerization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-acetylphenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-16(23)17-12-14-20(15-13-17)25-21(24)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLBQXSZNZJUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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